molecular formula C8H14O2 B569498 Cyclohexanecarboxylic Acid Methyl Ester-d11 CAS No. 1215077-49-8

Cyclohexanecarboxylic Acid Methyl Ester-d11

Cat. No.: B569498
CAS No.: 1215077-49-8
M. Wt: 153.265
InChI Key: ZQWPRMPSCMSAJU-QQQWEMTMSA-N
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Description

Cyclohexanecarboxylic Acid Methyl Ester-d11 (CAS 1215077-49-8) is a stable isotope-labelled analog of Methyl cyclohexanecarboxylate, with the molecular formula C8H3D11O2 and a molecular weight of 153.26 g/mol . This compound serves as a critical internal standard in analytical chemistry, particularly in mass spectrometry, where it is used for the accurate quantification of its non-labelled counterpart in complex mixtures . Its primary research application is in the field of food chemistry and metabolomics, where it is used to study flavor and aroma compounds. Specifically, it is an isotope-labelled analog of an odorant found in virgin olive oil and green olives, aiding in the precise analysis of these food products . The non-deuterated compound, Methyl cyclohexanecarboxylate (CAS 4630-82-4), is known for its berry, estery, and fruity taste and belongs to the class of organic compounds known as methyl esters . As a deuterated compound, the D11-labelled ester exhibits nearly identical physical and chemical properties to the native molecule but can be distinguished by its higher mass, making it an indispensable tool for reliable and sensitive analytical methods . For storage and stability, it is recommended to keep the container tightly closed and store in a cool, dry, well-ventilated area, with some suppliers suggesting storage in a 2-8°C refrigerator . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-10-8(9)7-5-3-2-4-6-7/h7H,2-6H2,1H3/i2D2,3D2,4D2,5D2,6D2,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWPRMPSCMSAJU-QQQWEMTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C(=O)OC)([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Reagents

The most widely reported method involves the reaction of perdeuterocyclohexanecarboxylic acid (C₇D₁₁COOH) with methyl iodide (CH₃I) in the presence of potassium hydroxide (KOH) and dimethyl sulfoxide (DMSO). The mechanism proceeds through deprotonation of the carboxylic acid by KOH to form a carboxylate intermediate, which subsequently undergoes nucleophilic substitution with methyl iodide (Figure 1).

Reaction Conditions:

  • Molar Ratios: 1 : 1.06 : 1.12 (acid : KOH : CH₃I)

  • Temperature: 20°C (ambient)

  • Duration: 25 minutes (deprotonation) + 20 hours (methylation)

  • Solvent: Anhydrous DMSO

Stepwise Procedure

  • Deprotonation: Finely powdered KOH (0.729 g, 13.0 mmol) is added to a solution of perdeuterocyclohexanecarboxylic acid (1.71 g, 12.3 mmol) in DMSO. The mixture is stirred for 25 minutes to ensure complete deprotonation.

  • Methylation: Methyl iodide (1.96 g, 13.8 mmol) is introduced, and the reaction is stirred for 20 hours. The extended duration ensures full conversion, as monitored by NMR or TLC.

  • Workup: The mixture is partitioned between water and diethyl ether. The organic layer is washed with brine, treated with activated charcoal to remove impurities, dried over MgSO₄, and concentrated under reduced pressure.

Yield: 99% (1.86 g isolated as a colorless oil).

Advantages and Limitations

  • Advantages: Mild reaction conditions prevent deuterium loss; high yield and purity.

  • Limitations: Methyl iodide’s toxicity necessitates stringent safety protocols.

Acid-Catalyzed Esterification Method

Feasibility for Deuterated Synthesis

Adapting this method for deuterated acids would require:

  • Deuterated Methanol (CD₃OD): To avoid proton incorporation.

  • Azeotropic Water Removal: Using toluene or benzene to shift equilibrium toward ester formation.

  • Isotopic Purity Monitoring: Ensuring no proton-deuterium exchange occurs under acidic conditions.

Comparative Analysis of Preparation Methods

ParameterAlkaline MethylationAcid-Catalyzed Esterification
Deuterium Retention High (no exchange observed)Risk of H/D exchange
Yield 99%95–99% (non-deuterated)
Reaction Time 20.5 hours10–60 hours
Safety Concerns Toxic CH₃I, DMSO handlingHigh-temperature H₂SO₄ use
Isotopic Purity >99%Untested for deuterated analogs

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxylic Acid Methyl Ester-d11 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclohexanecarboxylic acid.

    Reduction: It can be reduced to form cyclohexanemethanol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Cyclohexanecarboxylic acid.

    Reduction: Cyclohexanemethanol.

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclohexanecarboxylic Acid Methyl Ester-d11 is used in a wide range of scientific research applications:

    Chemistry: It is used as a deuterated solvent in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.

    Biology: The compound is used in metabolic studies to trace the incorporation of deuterium into biological molecules.

    Medicine: It is used in pharmacokinetic studies to understand the metabolism and distribution of drugs.

    Industry: The compound is used in the synthesis of deuterated compounds for various industrial applications, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexanecarboxylic Acid Methyl Ester-d11 involves its interaction with molecular targets through its ester functional group. The deuterium atoms in the compound can influence reaction kinetics and pathways due to the isotope effect, which can alter the rate of chemical reactions. This makes the compound valuable in studying reaction mechanisms and pathways in both chemical and biological systems.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogs: Substituted Cyclohexanecarboxylates

Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride
  • Molecular Formula: C₈H₁₅NO₂·HCl
  • Molecular Weight : ~193.67 g/mol
  • CAS : 20300-02-1
  • Key Features: Contains an amino group at the 4-position of the cyclohexane ring. This substitution enhances its utility in pharmaceutical synthesis, particularly as a precursor for enzyme inhibitors targeting cardiovascular diseases .
Methyl 2-Hydroxycyclohexanecarboxylate
  • Molecular Formula : C₈H₁₄O₃
  • Molecular Weight : 158.20 g/mol
  • CAS : 2236-11-5
  • Key Features : A hydroxyl group at the 2-position increases polarity, making it suitable for applications in chiral resolution and as an intermediate in fine chemical synthesis .
Cyclohexanecarboxylic Acid, 4-Carbamoyl-, Methyl Ester, cis
  • Molecular Formula: C₉H₁₅NO₃
  • CAS : 1202-23-9

Functional Derivatives: Esters with Complex Substituents

1,2-Cyclohexanedicarboxylic Acid Diisononyl Ester
  • Molecular Formula : C₂₆H₄₈O₄
  • Molecular Weight : 424.7 g/mol
  • CAS : 166412-78-8
  • Key Features : A diester used as a plasticizer in polymer industries. Its branched alkyl chains improve flexibility and durability in PVC applications .
Cyclohexyl Cyclohexanecarboxylate
  • Molecular Formula : C₁₃H₂₂O₂
  • Molecular Weight : 210.31 g/mol
  • CAS : 15840-96-7
  • Key Features : A fully saturated ester with applications in fragrances and lubricants due to its low volatility and thermal stability .

Parent Compound: Cyclohexanecarboxylic Acid

  • Molecular Formula : C₇H₁₂O₂
  • Molecular Weight : 128.17 g/mol
  • CAS : 98-89-5
  • Key Features: The carboxylic acid form is a versatile intermediate in synthesizing esters, amides, and pharmaceuticals.

Data Tables: Comparative Overview

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS Number Applications
Cyclohexanecarboxylic Acid Methyl Ester-d11 C₈D₁₁HO₂ ~153.23 Ester (deuterated) - Isotopic labeling, analytical standards
Cyclohexanecarboxylic Acid Methyl Ester C₈H₁₄O₂ 142.20 Ester 4630-82-4 Synthetic intermediate
Methyl trans-4-Aminocyclohexanecarboxylate HCl C₈H₁₅NO₂·HCl 193.67 Ester, amine 20300-02-1 Pharmaceutical precursor
1,2-Cyclohexanedicarboxylic Acid Diisononyl Ester C₂₆H₄₈O₄ 424.7 Diester 166412-78-8 Plasticizer for polymers
Cyclohexanecarboxylic Acid C₇H₁₂O₂ 128.17 Carboxylic acid 98-89-5 Antimicrobial agent, synthesis

Biological Activity

Cyclohexanecarboxylic Acid Methyl Ester-d11 (also known as Methyl cyclohexanecarboxylate-d11) is a deuterated derivative of cyclohexanecarboxylic acid methyl ester. This compound has garnered attention in various biological and chemical studies due to its unique properties and potential applications. This article explores the biological activity of this compound, including its effects on cellular processes, mechanisms of action, and relevant case studies.

  • Chemical Formula: C8_8H14_{14}O2_2
  • Molecular Weight: 142.1956 g/mol
  • CAS Number: 4630-82-4
  • IUPAC Name: Methyl cyclohexanecarboxylate
  • Structure:

    Chemical Structure

This compound exhibits biological activity primarily through its interaction with various receptors and enzymes. Research indicates that it may influence neurotransmission by modulating GABAergic activity in the cerebellum. A study demonstrated that this compound decreased spontaneous spike activity in Purkinje cells, suggesting a potential role in enhancing inhibitory neurotransmission .

Table 1: Summary of Biological Effects

Biological ActivityObservationsReference
Inhibition of Purkinje Cell ActivityDecreased simple spike activity
Modulation of GABAergic TransmissionEnhanced inhibition observed
Potential Anticonvulsant PropertiesEffects similar to known anticonvulsants

Case Study 1: Anticonvulsant Effects

A notable study investigated the anticonvulsant properties of this compound. The compound was administered intravenously at doses ranging from 200 to 400 mg/kg in rats, resulting in a significant reduction in the firing rate of Purkinje cells without affecting complex spike frequency. This suggests a targeted action on specific neuronal pathways, enhancing the understanding of its potential therapeutic applications .

Case Study 2: Metabolic Pathways

Another study focused on the metabolic pathways involving this compound. It was identified as a secondary metabolite with implications in various biochemical processes, including signaling and defense mechanisms within biological systems. The compound's fruity and berry-like aroma also indicates its potential use in flavoring and fragrance industries .

Research Findings

Recent research emphasizes the need for further exploration into the pharmacological potential of this compound. Its structural properties allow for various modifications that could enhance its biological activity or reduce side effects associated with other compounds in similar categories.

Table 2: Future Directions for Research

Research FocusPotential Outcomes
Optimization of DerivativesIncreased potency and selectivity
Clinical Trials for Anticonvulsant UseValidation of efficacy and safety
Exploration of Flavor ApplicationsDevelopment of new food additives

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing Cyclohexanecarboxylic Acid Methyl Ester-d11 while ensuring high isotopic purity?

  • Methodological Answer : Deuterated analogs like the d11 variant are typically synthesized via esterification using deuterated reagents. For example, cyclohexanecarboxylic acid can be reacted with deuterated methanol (CD3_3OD) under acid catalysis (e.g., H2_2SO4_4) to introduce deuterium at the methyl ester position. Post-synthesis purification via fractional distillation or preparative HPLC is critical to remove non-deuterated impurities . Isotopic purity should be validated using high-resolution mass spectrometry (HRMS) or 2^2H NMR, referencing NIST spectral libraries for baseline comparisons .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : Combine 1^1H NMR (to confirm absence of proton signals in the deuterated methyl group) and 13^{13}C NMR (to verify cyclohexane ring geometry). Mass spectrometry (EI or ESI) should show a molecular ion peak at m/z 153.18 (C8_8H14_{14}O2_2 for the non-deuterated form) adjusted by +11 Da for deuterium incorporation. Cross-reference with NIST’s mass spectral database (e.g., entry for methyl cyclohexanecarboxylate, CAS 4630-82-4) to identify diagnostic fragmentation patterns .

Q. What are the key considerations for assessing isotopic purity in deuterated methyl esters?

  • Methodological Answer : Isotopic purity is quantified via isotopic abundance ratios using HRMS or isotope-ratio mass spectrometry (IRMS). For the d11 variant, ensure the deuterium distribution aligns with theoretical values (e.g., >99% D in the methyl group). Calibrate instruments using certified reference materials (CRMs) from NIST or equivalent agencies. Contamination risks from residual solvents (e.g., CH3_3OH) must be mitigated via rigorous drying under inert gas .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize deuteration loss during this compound synthesis?

  • Methodological Answer : Deuteration loss often occurs via proton exchange under acidic or basic conditions. Optimize by:

  • Using anhydrous CD3_3OD and strictly controlling reaction pH (neutral to mildly acidic).
  • Employing aprotic solvents (e.g., deuterated DMF or THF) to reduce H/D exchange.
  • Monitoring reaction progress in real-time using inline FTIR to detect esterification completion without prolonged heating .

Q. What strategies resolve spectral overlaps in 2^2H NMR when analyzing this compound in complex matrices?

  • Methodological Answer : Spectral overlaps in deuterated compounds can be addressed via:

  • 2D NMR techniques : HSQC (heteronuclear single quantum coherence) to correlate 2^2H and 13^{13}C signals, isolating the deuterated methyl group from background noise.
  • Dynamic Nuclear Polarization (DNP) : Enhances sensitivity for low-concentration deuterated analytes in biological or environmental samples.
  • Deuterium-depleted solvents : Use solvents like D2_2O with <1% residual 1^1H to minimize interference .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodological Answer : Stability studies should include:

  • Thermal stability : Accelerated degradation tests (40–60°C) monitored via GC-MS to assess ester hydrolysis or deuterium loss.
  • Light sensitivity : UV-Vis spectroscopy to detect photolytic decomposition (common in cyclohexane derivatives).
  • Humidity control : Karl Fischer titration to quantify water uptake, which catalyzes H/D exchange. Store in sealed amber vials under argon at –20°C for long-term stability .

Q. What analytical challenges arise when quantifying this compound in biological matrices, and how are they addressed?

  • Methodological Answer : Challenges include matrix effects (e.g., ion suppression in LC-MS) and isotopic dilution. Mitigation strategies:

  • Isotope dilution mass spectrometry (IDMS) : Use a 13^{13}C-labeled internal standard to correct for matrix interference.
  • Solid-phase extraction (SPE) : Pre-concentrate the analyte using C18 cartridges, eluting with deuterated acetonitrile (CD3_3CN) to maintain isotopic integrity.
  • High-resolution mass spectrometry (HRMS) : Resolve isobaric interferences (e.g., from endogenous lipids) with a mass accuracy <5 ppm .

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